molecular formula C17H17N5O B4600652 5-amino-N,1-bis(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-N,1-bis(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B4600652
M. Wt: 307.35 g/mol
InChI Key: GKMJWIUNUQHZDU-UHFFFAOYSA-N
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Description

5-amino-N,1-bis(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H17N5O and its molecular weight is 307.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 307.14331018 g/mol and the complexity rating of the compound is 418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of related triazole derivatives has been a subject of interest due to their potential applications in creating biologically active compounds and materials science. For instance, the synthesis of various 1,2,3-triazole derivatives through the fusion with thiourea, yielding compounds with potential for further chemical modifications, has been reported (Albert & Taguchi, 1972). These processes involve methylations, oxidations, and hydrolyses to create diverse functional groups that can be utilized in further chemical synthesis and applications.

Antimicrobial Activities

  • Some triazole derivatives have been synthesized and evaluated for their antimicrobial activities, showing promise as potential antimicrobial agents. For example, novel 1,2,4-triazole derivatives were synthesized and found to possess moderate to good antimicrobial activities against various microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2010).

Materials Science Applications

  • In materials science, triazole derivatives have been investigated for their utility in corrosion inhibition, an important area for extending the life of metals in corrosive environments. A study on the inhibition performance of triazole derivatives on mild steel in hydrochloric acid medium found these compounds to be effective corrosion inhibitors, achieving high inhibition efficiency at low concentrations (Bentiss et al., 2009). This suggests their potential application in protecting metal surfaces from corrosion.

Proton Conductive Properties

  • Triazole derivatives have also been explored for their potential in enhancing proton conductive properties of polymer membranes. A study on sulfonated polyimide copolymers containing NH, OH, or COOH groups synthesized by polycondensation demonstrated that introducing NH groups, especially triazole and carbazole groups, was effective in improving proton conductive properties of the membranes at low humidity (Saito et al., 2010). This indicates their utility in developing advanced materials for fuel cell applications.

Properties

IUPAC Name

5-amino-N,1-bis(2-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c1-11-7-3-5-9-13(11)19-17(23)15-16(18)22(21-20-15)14-10-6-4-8-12(14)2/h3-10H,18H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMJWIUNUQHZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.